N-tert-butyl-4-iodo-3-(2,2,2-trifluoroethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-4-iodo-3-(2,2,2-trifluoroethoxy)benzamide: is a complex organic compound characterized by its unique structural features, including a tert-butyl group, an iodine atom, a trifluoroethoxy group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-4-iodo-3-(2,2,2-trifluoroethoxy)benzamide typically involves multiple steps, starting with the iodination of the corresponding benzene derivative. The reaction conditions often require the use of iodine sources, such as iodine monochloride (ICl) or iodine trifluoride (IF3), under controlled temperatures and in the presence of a suitable solvent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: N-tert-butyl-4-iodo-3-(2,2,2-trifluoroethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to iodate or periodate under specific conditions.
Reduction: The compound can be reduced to remove the iodine atom, resulting in the formation of the corresponding hydrocarbon.
Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Iodine monochloride (ICl), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols, in the presence of a base
Major Products Formed:
Oxidation: Iodate or periodate derivatives
Reduction: Hydrocarbon derivatives
Substitution: Derivatives with various functional groups
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its iodine atom makes it a valuable reagent for cross-coupling reactions, which are essential in the construction of biologically active compounds.
Biology: N-tert-butyl-4-iodo-3-(2,2,2-trifluoroethoxy)benzamide has shown potential as a biological probe. Its unique structure allows it to interact with specific biological targets, making it useful in studying biological processes and pathways.
Medicine: The compound has been investigated for its medicinal properties, particularly in the development of new pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile candidate for drug design and synthesis.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its stability and reactivity make it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism by which N-tert-butyl-4-iodo-3-(2,2,2-trifluoroethoxy)benzamide exerts its effects involves its interaction with specific molecular targets. The iodine atom and trifluoroethoxy group play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to its biological activity.
Comparison with Similar Compounds
N-tert-butyl-4-iodobenzamide
N-tert-butyl-4-iodo-3-methoxybenzamide
N-tert-butyl-4-iodo-3-ethoxybenzamide
Uniqueness: N-tert-butyl-4-iodo-3-(2,2,2-trifluoroethoxy)benzamide stands out due to its trifluoroethoxy group, which imparts unique chemical and physical properties compared to its analogs. This group enhances the compound's stability and reactivity, making it more suitable for certain applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
N-tert-butyl-4-iodo-3-(2,2,2-trifluoroethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3INO2/c1-12(2,3)18-11(19)8-4-5-9(17)10(6-8)20-7-13(14,15)16/h4-6H,7H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDRISQFHKQQMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=C(C=C1)I)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.